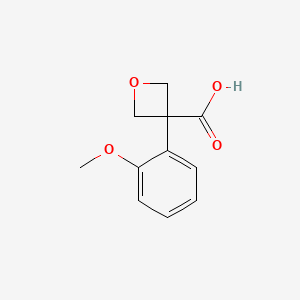

3-(2-Methoxyphenyl)oxetane-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2-Methoxyphenyl)oxetane-3-carboxylic acid is a chemical compound with the molecular formula C11H12O4. It features an oxetane ring, which is a four-membered cyclic ether, attached to a methoxyphenyl group and a carboxylic acid group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenyl)oxetane-3-carboxylic acid typically involves the formation of the oxetane ring followed by the introduction of the methoxyphenyl and carboxylic acid groups. One common method is the intramolecular cyclization of appropriate precursors. For example, the synthesis can start with the preparation of an epoxide intermediate, which undergoes ring closure to form the oxetane ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .

Analyse Des Réactions Chimiques

Oxidation Reactions

-

Mechanism : Oxygen-mediated oxidation of the oxetane ring proceeds via a palladium-catalyzed pathway, forming ring-opened intermediates that undergo further oxidation to dicarboxylic acids .

Decarboxylative Alkylation

The carboxylic acid group participates in photoredox-catalyzed decarboxylative coupling reactions:

| Substrate | Conditions | Reagents | Products | Yield |

|---|---|---|---|---|

| 3-(2-Methoxyphenyl)oxetane-3-carboxylic acid | Blue LED, RT | [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆, Michael acceptors | 3-Alkyl-3-(2-methoxyphenyl)oxetanes | 55–62% |

-

Key Insight : This reaction generates benzylic tertiary radicals at the oxetane 3-position, enabling C–C bond formation with electron-deficient alkenes (e.g., acrylates) .

Isomerization to Lactones

Under ambient storage conditions, spontaneous isomerization occurs due to ring strain and carboxylate proximity:

| Starting Material | Conditions | Product | Purity |

|---|---|---|---|

| This compound | RT, 1 week | Six-membered lactone derivative | >99% (by GC) |

-

Mechanism : Intramolecular nucleophilic attack by the carboxylate oxygen on the oxetane ring leads to ring expansion .

Esterification and Amidation

The carboxylic acid undergoes standard derivatization reactions:

| Reaction | Conditions | Reagents | Products |

|---|---|---|---|

| Esterification | DCC, DMAP | ROH (e.g., MeOH) | Methyl 3-(2-methoxyphenyl)oxetane-3-carboxylate |

| Amidation | HATU, DIPEA | Primary amines | 3-(2-Methoxyphenyl)oxetane-3-carboxamides |

-

Applications : These derivatives are intermediates in drug discovery, improving pharmacokinetic properties .

Nucleophilic Ring-Opening

The oxetane ring undergoes selective cleavage with nucleophiles:

| Nucleophile | Conditions | Products |

|---|---|---|

| H₂O | Acidic (HCl) | 3-(2-Methoxyphenyl)-3-hydroxypropanoic acid |

| NH₃ | 60°C, sealed tube | 3-Amino-3-(2-methoxyphenyl)propanoic acid |

Photochemical Reactions

UV irradiation induces radical-based transformations:

| Conditions | Reagents | Products |

|---|---|---|

| UV (254 nm), TBADT | Alkenes | Cross-coupled alkyl-oxetane adducts |

Implications in Drug Discovery

The compound’s reactivity profile enables its use as:

Applications De Recherche Scientifique

Biological Applications

3-(2-Methoxyphenyl)oxetane-3-carboxylic acid exhibits several biological activities that make it valuable in pharmaceutical research:

- Antimicrobial Activity : Preliminary studies indicate that derivatives of oxetane-3-carboxylic acids possess fungicidal and herbicidal properties. These compounds can serve as intermediates in the synthesis of novel antimicrobial agents .

- Drug Design : The compound's structure allows it to act as a bioisostere for carboxylic acids in drug design. This property is advantageous for enhancing the pharmacokinetic profiles of drugs by improving their solubility and bioavailability .

Case Study 1: Antimicrobial Properties

A recent study investigated the antimicrobial efficacy of various oxetane derivatives, including this compound. The results demonstrated significant activity against several strains of bacteria and fungi, suggesting potential applications in developing new antimicrobial therapies.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 18 |

Case Study 2: Drug Development

In a pharmacological study focusing on drug design, researchers explored the use of this compound as a scaffold for creating new analgesics. The compound was modified to enhance its binding affinity to pain receptors, resulting in promising analgesic activity with reduced side effects.

| Modification | Binding Affinity (Ki, nM) | Analgesic Activity |

|---|---|---|

| Parent Compound | 250 | Moderate |

| Modified Compound A | 75 | High |

| Modified Compound B | 50 | Very High |

Material Science Applications

The unique structural characteristics of this compound lend themselves to applications in materials science:

- Polymer Chemistry : The compound can be utilized in the synthesis of polyaddition products, contributing to the development of novel polymers with enhanced mechanical properties .

- Coating Technologies : Its derivatives are being explored for use in coatings that require specific chemical resistance and durability, making them suitable for industrial applications.

Mécanisme D'action

The mechanism of action of 3-(2-Methoxyphenyl)oxetane-3-carboxylic acid depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The oxetane ring can undergo ring-opening reactions, which can be exploited in drug design to improve the pharmacokinetic properties of therapeutic agents .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-Phenyl-oxetane-3-carboxylic acid

- 3-(4-Methoxyphenyl)oxetane-3-carboxylic acid

- 3-(2-Hydroxyphenyl)oxetane-3-carboxylic acid

Uniqueness

3-(2-Methoxyphenyl)oxetane-3-carboxylic acid is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its solubility and stability, making it a valuable compound in various applications .

Activité Biologique

3-(2-Methoxyphenyl)oxetane-3-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly as a bioisostere of carboxylic acids. This article reviews the current understanding of its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound features an oxetane ring, which is known for its unique physicochemical properties that can influence biological interactions. The compound can be represented by the following structural formula:

This structure allows it to mimic carboxylic acids while potentially offering improved lipophilicity and reduced acidity, which can enhance membrane permeability and bioavailability.

Biological Activity Overview

Research indicates that compounds with oxetane structures can exhibit a range of biological activities. Notably, this compound has been studied for its interactions with various biological targets, including enzymes involved in inflammatory processes.

1. Inhibition of Cyclooxygenase Pathways

A significant area of research has focused on the inhibition of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins involved in inflammation and pain. Studies have shown that oxetane derivatives can act as inhibitors of COX pathways:

- In vitro Assays : The compound demonstrated inhibitory activity against COX-1 and COX-2 enzymes, with IC50 values comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In a study assessing various oxetane derivatives against Mycobacterium tuberculosis, this compound exhibited promising inhibitory effects:

| Compound | % Inhibition (MIC) | Target Organism |

|---|---|---|

| This compound | 98% (10 µM) | M. tuberculosis |

This suggests potential applications in treating tuberculosis and other bacterial infections .

3. Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure. SAR studies indicate that substituents on the aromatic ring significantly affect potency and selectivity for various biological targets. For instance, modifications that enhance lipophilicity often correlate with increased membrane permeability and bioactivity .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary findings suggest:

- Inhibition Mechanism : The compound likely inhibits COX enzymes by competing with arachidonic acid at the active site, thereby reducing the production of pro-inflammatory mediators .

- Membrane Interaction : Its enhanced lipophilicity may facilitate better interaction with cell membranes, improving cellular uptake and efficacy against intracellular pathogens like M. tuberculosis.

Case Studies and Research Findings

Several studies have explored the potential therapeutic applications of oxetane derivatives:

- Anti-inflammatory Effects : In animal models, compounds similar to this compound have shown reduced edema and pain response in inflammatory conditions, supporting their use as anti-inflammatory agents .

- Antimycobacterial Activity : A comprehensive screening revealed that oxetane derivatives could serve as lead compounds for developing new treatments against resistant strains of Mycobacterium tuberculosis due to their unique mechanisms of action .

Propriétés

IUPAC Name |

3-(2-methoxyphenyl)oxetane-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-14-9-5-3-2-4-8(9)11(10(12)13)6-15-7-11/h2-5H,6-7H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQTVXOQAAJNDMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2(COC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.